molecular formula C18H19NO3 B2964786 N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide CAS No. 1424342-46-0

N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide

Cat. No. B2964786
CAS RN: 1424342-46-0
M. Wt: 297.354
InChI Key: SJPXWAIKVJDZHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions . For instance, “1,3-bis(5-tert-butyl-3-formyl-2-hydroxyphenyl)propane” was prepared by formylation of “1,3-bis(5-tert-butyl-2-hydroxyphenyl)popane” with hexamethylenetetramine in trifluoroacetic acid followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, “(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone” has a molecular weight of 254.3236 and its structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, phenol-based Schiff bases, which can be synthesized from compounds like “5-(tert-butyl)-2-hydroxy-1,3-phenylene-bis(phenylmethanone)”, are capable of forming metal complexes that have important applications in several areas of chemical research .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, “(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone” has a boiling point of 777.96 K, a critical temperature of 1030.47 K, and a specific gravity of 0.787 g/cm3 .

Scientific Research Applications

Synthesis of N-Heterocycles

The compound can be used in the synthesis of N-heterocycles via sulfinimines . Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Anti-Inflammatory Applications

The compound has potential anti-inflammatory applications. It has been found to inhibit LPS-induced inflammation by modulating IL-6 or IL-1β mRNA expression . The development of small molecules that have a suppressive effect on these inflammatory cytokines is a desirable strategy for the treatment of inflammatory diseases .

Synthesis of Schiff Bases

The compound is an important precursor, which can be used for the synthesis of Schiff bases containing NNO donors . Phenol-based Schiff bases are capable of forming metal complexes that have important applications in several areas of chemical research .

Development of Therapeutic Compounds

The compound can be used in the development of therapeutic compounds. As mentioned earlier, it can be used in the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These structures represent the structural motif of many natural products and therapeutically applicable compounds .

Research in Molecular Immunology

The compound can be used in research in molecular immunology. As it has been found to modulate IL-6 or IL-1β mRNA expression , it can be used to study the immune response and the development of immune-related diseases .

Development of Anti-Inflammatory Drugs

Given its potential anti-inflammatory applications , the compound can be used in the development of anti-inflammatory drugs. It can be used to develop drugs that suppress the expression of inflammatory cytokines like IL-6, IL-1β, and TNF-α .

Mechanism of Action

The mechanism of action of similar compounds has been explored . For instance, some compounds have shown significant analgesic and anti-inflammatory activities, which involve TRPA1 antagonism and PDE4/7 inhibition .

Safety and Hazards

The safety and hazards of similar compounds have been documented . For example, “(5-tert-Butyl-2-hydroxyphenyl)(phenyl)methanone” is classified as highly flammable and can cause severe eye irritation and skin irritation .

Future Directions

While there is limited information available on the future directions of “N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide”, research into similar compounds continues to be an area of interest . The development of novel antioxidants of a higher efficiency represents an urgent challenge in the chemistry of additives .

properties

IUPAC Name

N-(5-tert-butyl-2-hydroxyphenyl)-4-formylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-18(2,3)14-8-9-16(21)15(10-14)19-17(22)13-6-4-12(11-20)5-7-13/h4-11,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPXWAIKVJDZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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